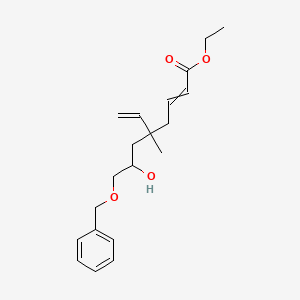![molecular formula C24H24ClN3O4S B1148100 MGITC [Malachite green isothiocyanate] CAS No. 147492-82-8](/img/structure/B1148100.png)
MGITC [Malachite green isothiocyanate]
Übersicht
Beschreibung
Malachite Green Isothiocyanate (MGITC) is a non-fluorescent photosensitizer that absorbs at long wavelengths (~630 nm) . It is used in protein analysis reagents, crosslinking, labeling, and protein modification . The photosensitizing action of MGITC can be targeted to particular cellular sites by using the amine-reactive MGITC to conjugate this label to antibodies or other biomolecules .
Wissenschaftliche Forschungsanwendungen
MGITC has been used for the photosensitization and inactivation of bacteria, particularly Staphylococcus aureus. It has been demonstrated that upon exposure to light, MGITC can effectively inactivate these bacteria (Golding et al., 1999); (Golding et al., 1998).
In the field of nanotechnology, MGITC has been utilized in the formation of gold nanoparticle (AuNP) multimers. This application is significant for Raman imaging, where MGITC functionalized AuNPs are used to create stable "hot-spot" aggregates (Leng & Vikesland, 2014).
MGITC is also a prominent Raman probe molecule. It has been applied in cell detection, tissue composition analysis, and cell stain imaging. Detailed studies on its molecular structure and vibrational modes provide valuable insights for its application in biology (Guo et al., 2011).
The toxicological effects of MGITC and its derivatives have been extensively studied. These include investigations into its carcinogenic, mutagenic, and other harmful impacts on various organisms, highlighting the need for cautious use in industrial and aquacultural applications (Srivastava et al., 2004); (Culp et al., 1999).
MGITC has been explored as a bioimaging tool, using carbon quantum dots derived from sandalwood for investigating its toxicological effects in model organisms. This novel approach provides a non-toxic method for fluorescence imaging and studying the impacts of MGITC in various biological systems (Shukla et al., 2020).
Studies have also examined the electrochemical degradation of MGITC, investigating the effectiveness of different parameters such as current density and pH in the degradation process. This research is crucial for understanding how to mitigate the environmental impacts of MGITC in industrial waste (Guenfoud et al., 2014).
Eigenschaften
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N3S.ClH/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4;/h5-16H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKCKDPHMNGHC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N=C=S.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MGITC [Malachite green isothiocyanate] | |
CAS RN |
147492-82-8 | |
| Record name | Malachite green isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147492-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




